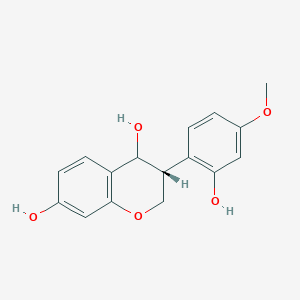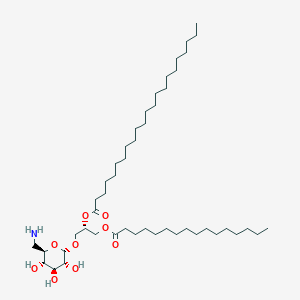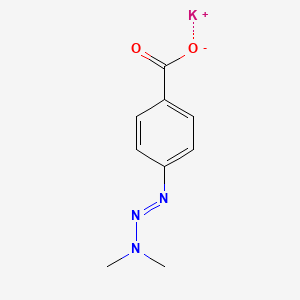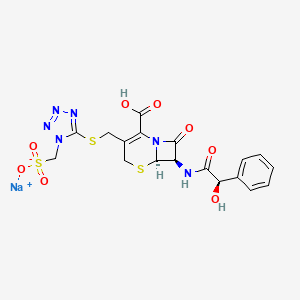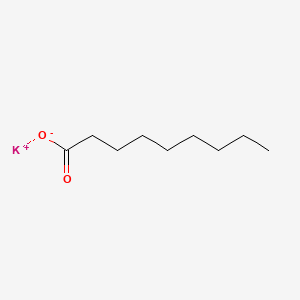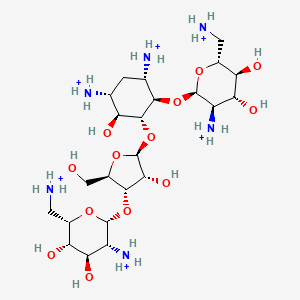
Framycetin(6+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Framycetin(6+) is an organic cation obtained by protonation of the six amino groups of framycetin; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a framycetin.
Applications De Recherche Scientifique
Effectiveness in Adenoiditis Therapy
Framycetin has been evaluated for its effectiveness in the combined therapy of adenoiditis in children. A study involving 67 children showed that framycetin, used as a topical therapy, enhances treatment effectiveness and compliance compared to traditional topical antibacterial preparations (Soldatskiĭ, Oa, & Ivanenko, 2014).
Application in Otorhinolaryngology
Research highlights the widespread use of framycetin in otorhinolaryngology, particularly for the treatment of acute laryngitis, post-traumatic laryngitis, rhinitis, and tracheotomy care. The stability and granulometry of framycetin in aerosol therapy were studied to optimize processing (Bellanger et al., 2001).
Treatment of Chronic Suppurative Otitis Media
A clinical trial compared the effectiveness of ototopical framycetin with other treatments for chronic suppurative otitis media in Aboriginal children. The study provided insights into its application in pediatric otolaryngological conditions (Couzos et al., 2003).
Burn Wound Treatment
Framycetin has been evaluated for its effectiveness in treating burn wounds. Studies have compared its efficacy with other topical agents like silver sulphadiazine, indicating its potential as an alternative treatment for major burns (Ahuja, Gupta, & Gur, 2009).
Repurposing for COVID-19 Therapeutics
A study explored the potential of repurposing framycetin as an inhibitor for COVID-19 therapeutics. Computational methods identified framycetin as a promising candidate compound for treating SARS-CoV-2 (Rampogu & Lee, 2021).
Treatment of Rhinosinusitis
Research on the use of framycetin sulfate in the treatment of rhinosinusitis highlights its role in local antiseptic therapy. It emphasizes the importance of framycetin sulfate, especially in the form of nasal spray, as part of multicomponent rhinosinusitis therapy (Eremin, Dyakov, & Pavlova, 2021).
Propriétés
Nom du produit |
Framycetin(6+) |
|---|---|
Formule moléculaire |
C23H52N6O13+6 |
Poids moléculaire |
620.7 g/mol |
Nom IUPAC |
[(1S,2R,3R,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxycyclohexyl]azanium |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/p+6/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
Clé InChI |
PGBHMTALBVVCIT-VCIWKGPPSA-T |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)[NH3+])O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C[NH3+])O)O)[NH3+])O)O)[NH3+] |
SMILES canonique |
C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)[NH3+])OC3C(C(C(O3)CO)OC4C(C(C(C(O4)C[NH3+])O)O)[NH3+])O)O)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2S,3R,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl] acetate](/img/structure/B1262038.png)
![Meso-dodecamethylcalix[6]pyrrole](/img/structure/B1262039.png)
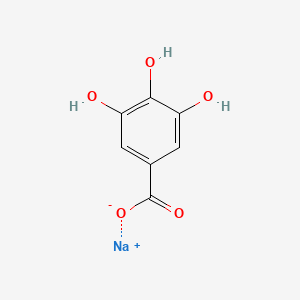
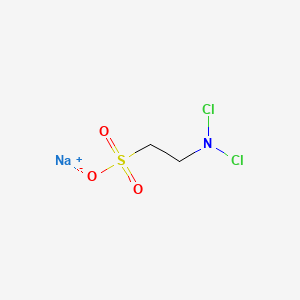
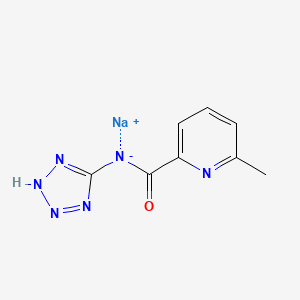
![N-(1,4,7,13,16,22-Hexaaza-3,15-bis(hydroxyethyl)-6-(1,2-dihydroxy-2-(4-(phosphonooxy)phenyl)ethyl)-11,20,21,25-tetrahydroxy-26-methyl-2,5,8,14,17,23-hexaoxotricyclo[22.3.0.0<9,13>]heptacos-18-yl)(4-(4-(4-pentyloxyphenyl)phenyl)phenyl)formamide, sodium salt](/img/structure/B1262047.png)
